An In-Depth Technical Guide to the Chemical Properties and Stereochemistry of 3,5-Dimethyloxan-4-ol
An In-Depth Technical Guide to the Chemical Properties and Stereochemistry of 3,5-Dimethyloxan-4-ol
A Predictive Approach for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3,5-dimethyloxan-4-ol is limited in the current scientific literature. This guide has been meticulously compiled by leveraging established principles of organic chemistry and drawing analogies from well-documented chemical properties of structurally related substituted tetrahydropyrans and cyclic alcohols. The protocols and predicted data herein serve as an expert-informed starting point for the synthesis, characterization, and further investigation of this molecule.
Introduction: Unveiling the Potential of a Substituted Oxane
The tetrahydropyran (oxane) ring is a privileged scaffold in a vast array of natural products and pharmaceuticals, lauded for its conformational stability and diverse biological activities. The strategic placement of substituents on this six-membered heterocyclic ring can profoundly influence its physicochemical properties and biological interactions. This guide focuses on the chemical properties of 3,5-dimethyloxan-4-ol, a molecule with the potential for rich stereochemistry and subsequent application in medicinal chemistry and materials science.
Due to the scarcity of direct literature on 3,5-dimethyloxan-4-ol, this document adopts a predictive and instructional approach. It is designed to empower researchers with the foundational knowledge and practical methodologies required to synthesize, isolate, and characterize the various stereoisomers of this compound. By understanding the underlying principles of its stereochemistry, conformational preferences, and spectroscopic signatures, scientists can unlock the potential of this and other similarly substituted oxane derivatives.
Stereochemistry and Conformational Analysis: A Tale of Four Isomers
The structure of 3,5-dimethyloxan-4-ol features three stereocenters at carbons 3, 4, and 5, giving rise to a total of 2^3 = 8 possible stereoisomers, which exist as four pairs of enantiomers. These can be broadly categorized into cis and trans diastereomers based on the relative orientation of the methyl groups at C3 and C5.
The tetrahydropyran ring predominantly adopts a chair conformation to minimize torsional and steric strain. The stability of the various diastereomers and their conformers is dictated by the energetic penalties associated with axial versus equatorial placement of the substituents.
Conformational Preferences of the Methyl and Hydroxyl Groups
The energetic preference for a substituent to occupy an equatorial position is quantified by its "A-value," which corresponds to the Gibbs free energy difference between the axial and equatorial conformers. For a methyl group on a cyclohexane ring, the A-value is approximately 1.74 kcal/mol, reflecting the destabilizing 1,3-diaxial interactions between an axial methyl group and the axial hydrogens at C2 and C4 (relative to the substituent at C3) and C4 and C6 (relative to the substituent at C5)[1][2]. The hydroxyl group has a smaller A-value, indicating a lesser, though still significant, preference for the equatorial position.
Analysis of the cis- and trans-3,5-Dimethyloxan-4-ol Diastereomers
cis-3,5-Dimethyloxan-4-ol: In the cis isomer, the two methyl groups are on the same face of the ring. In a chair conformation, this can be achieved with one methyl group in an axial position and the other in an equatorial position, or in a less stable conformation with both in axial or both in equatorial positions through ring flipping. The most stable conformation will have the maximum number of substituents in the equatorial position. For cis-1,3-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer[3]. By analogy, the diequatorial conformation of the methyl groups in cis-3,5-dimethyloxan-4-ol will be favored. The hydroxyl group at C4 can be either axial or equatorial, leading to two possible stable conformers.
trans-3,5-Dimethyloxan-4-ol: In the trans isomer, the methyl groups are on opposite faces of the ring. This arrangement allows for a chair conformation where both methyl groups can occupy equatorial positions simultaneously. This diequatorial arrangement is generally the most stable conformation for 1,3-disubstituted cyclohexanes[3]. As with the cis isomer, the hydroxyl group at C4 can be either axial or equatorial.
The interplay of these conformational preferences will determine the predominant isomer observed in a synthesis and its characteristic spectroscopic properties.
Caption: Proposed workflow for the synthesis of 3,5-dimethyloxan-4-ol.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 3,5-dimethyloxan-4-ol via a Prins cyclization.
Materials:
-
(E/Z)-pent-3-en-1-ol
-
Acetaldehyde
-
Indium(III) chloride (InCl₃) or Titanium(IV) chloride (TiCl₄) as a Lewis acid catalyst [4]* Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of (E/Z)-pent-3-en-1-ol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add acetaldehyde (1.2 eq).
-
Slowly add a solution of the Lewis acid catalyst (e.g., InCl₃, 0.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the different stereoisomers of 3,5-dimethyloxan-4-ol.
-
Characterize the isolated isomers by NMR, IR, and mass spectrometry.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): The reaction is performed at low temperature to enhance stereoselectivity by favoring the kinetically controlled product and minimizing side reactions.
-
Lewis Acid Catalyst: A Lewis acid is essential to activate the aldehyde, facilitating the formation of the key oxocarbenium ion intermediate that initiates the cyclization.[5]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the Lewis acid catalyst is water-sensitive.
-
Aqueous Workup: The reaction is quenched with a basic solution (NaHCO₃) to neutralize the acid catalyst and stop the reaction.
-
Column Chromatography: The different stereoisomers of the product will likely have slightly different polarities, allowing for their separation by silica gel chromatography.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3,5-dimethyloxan-4-ol based on the analysis of structurally similar compounds.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| -OH | 1.5 - 3.5 | broad singlet | Chemical shift is concentration and solvent dependent. |
| H-4 | 3.5 - 4.0 | multiplet | The chemical shift and coupling constants will be highly dependent on whether the hydroxyl group is axial or equatorial. |
| H-2, H-6 | 3.2 - 4.2 | multiplet | Protons adjacent to the ring oxygen are deshielded. |
| H-3, H-5 | 1.5 - 2.5 | multiplet | |
| -CH₃ (at C3, C5) | 0.9 - 1.2 | doublet |
The coupling constants between H-3, H-4, and H-5 will be crucial for determining the relative stereochemistry. Larger coupling constants (8-12 Hz) are typically observed for trans-diaxial protons, while smaller coupling constants (2-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-4 | 65 - 75 | Carbon bearing the hydroxyl group. |
| C-2, C-6 | 60 - 70 | Carbons adjacent to the ring oxygen. |
| C-3, C-5 | 30 - 45 | |
| -CH₃ (at C3, C5) | 15 - 25 |
Predicted IR Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |
| O-H stretch | 3200 - 3600 | Broad |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C-O stretch (alcohol) | 1050 - 1150 | Strong |
| C-O-C stretch (ether) | 1070 - 1150 | Strong |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of 3,5-dimethyloxan-4-ol is expected to show a molecular ion peak (M⁺) at m/z = 144. Subsequent fragmentation is likely to involve the loss of a water molecule (M⁺ - 18), and cleavage of the ring. Common fragments would include those resulting from the loss of methyl and ethyl groups. A prominent peak might be observed from the cleavage of the C-C bonds adjacent to the oxygen atom.
Potential Reactions and Biological Activity
The chemical reactivity of 3,5-dimethyloxan-4-ol will be dominated by the secondary alcohol functionality.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3,5-dimethyloxan-4-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under basic conditions.
While no specific biological activity has been reported for 3,5-dimethyloxan-4-ol, the tetrahydropyran scaffold is present in many biologically active molecules. Substituted tetrahydropyrans have been reported to exhibit a range of activities, including antibacterial and antifungal properties.[6][7][8][9] The specific stereochemistry and substitution pattern of 3,5-dimethyloxan-4-ol could lead to novel biological activities, making it an interesting target for screening in drug discovery programs.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the chemical properties of 3,5-dimethyloxan-4-ol. By leveraging established principles and data from analogous compounds, we have outlined a clear path for its synthesis, stereochemical analysis, and characterization. The proposed synthetic protocol, based on the reliable Prins cyclization, offers a practical starting point for researchers. The predicted spectroscopic data will be invaluable for the identification and structural elucidation of the resulting stereoisomers. As a molecule with unexplored potential, 3,5-dimethyloxan-4-ol represents an exciting opportunity for discovery in the fields of synthetic methodology, medicinal chemistry, and materials science.
References
-
Corey, E. J., & Luo, G. (2001). A simple and stereoselective synthesis of 2,6-disubstituted-4-hydroxytetrahydropyrans. Tetrahedron Letters, 42(48), 8343-8345. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2002). InCl3-catalyzed Prins cyclization: a facile synthesis of 4-chlorotetrahydropyrans. Tetrahedron Letters, 43(45), 8133-8135. [Link]
-
Al-Harrasi, A., & Al-Rawahi, N. (2014). Prins cyclization in natural product synthesis. RSC Advances, 4(84), 44744-44766. [Link]
-
Organic Chemistry Portal. Prins Reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
-
PubChem. 3,5-Dimethyl-4-heptanol. [Link]
-
Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
-
Phillips, O. A., Udo, E. E., Ali, A. A. M., & Al-Hassawi, N. (2002). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 12(23), 3399-3402. [Link]
-
Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. [Link]
-
PubChem. 3,5-dimethyl-4-heptanol. [Link]
-
Al-Shamkhani, Z. A. N., & Essa, A. H. (2007). Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. Tetrahedron Letters, 48(32), 5547-5550. [Link]
-
Penn State Pressbooks. 2.14 Conformations of Monosubstituted Cyclohexanes. [Link]
-
Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]
-
Zhang, M., et al. (2022). Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors. Pest Management Science, 78(11), 4887-4896. [Link]
-
Al-Masoudi, N. A., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2636. [Link]
-
Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]
-
PubChem. cis-((1S,3R)-3-(3-ethoxy-tetrahydro-2H-pyran-4-ylamino)-1-isopropylcyclopentyl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. [Link]
-
St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. [Link]
-
ResearchGate. Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. [Link]
-
MDPI. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. [Link]
-
SpectraBase. 3,5-Dimethyl-4-heptanol. [Link]
-
SpectraBase. trans-2,3-DIMETHYLTETRAHYDRO-2H-PYRAN. [Link]
-
PubChem. 3,3-Dimethyl-4-heptanol. [Link]
-
YouTube. Cyclohexane Chair Conformation and Axial Equatorial Stability. [Link]
-
National Center for Biotechnology Information. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines. [Link]
-
Bureau International des Poids et Mesures. qNMR Internal Standard Reference Data (ISRD). [Link]
-
National Center for Biotechnology Information. Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents. [Link]
-
FooDB. Showing Compound cis-tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran (FDB029676). [Link]
-
Oregon State University. Axial/Equatorial Exchange in Cyclohexanes. [Link]
-
ACS Publications. Concise Synthesis of Deoxylimonin. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. [Link]
-
ResearchGate. Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer. [Link]
-
Wikipedia. Methylcyclohexane. [Link]
-
ChemSynthesis. 3,5-dimethyl-4-heptanol. [Link]
-
Reddit. Cyclohexane 'A values' for Substituents. [Link]
-
PubChem. 3,5-Dimethyl-3-heptanol. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2.14 Conformations of Monosubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antibacterial activity of 5-substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal activity of chalcone derivatives containing 1,2,3,4-tetrahydroquinoline and studies on them as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of Natural Product-Based 6-Alkyl-2,3,4,5-tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
